Methyl 2-hydroxy-5-nitronicotinate
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Overview
Description
Methyl 2-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5 . It has an average mass of 198.133 Da and a monoisotopic mass of 198.027664 Da .
Physical And Chemical Properties Analysis
Methyl 2-hydroxy-5-nitronicotinate has a density of 1.5±0.1 g/cm³, a boiling point of 396.5±42.0 °C at 760 mmHg, and a flash point of 193.6±27.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 105 Ų .Scientific Research Applications
Anticoccidial Agents
Methyl 2-hydroxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) demonstrates significant anticoccidial activity against eimeria tenella, highlighting its potential use in treating coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Spin Trapping Applications
The compound has been linked to spin trapping applications, particularly in detecting free radicals in biological systems. For instance, Tsai et al. (2001) and Turner & Rosen (1986) discuss how certain derivatives of methyl 2-hydroxy-5-nitronicotinate can specifically trap hydroxyl radicals, which is crucial for understanding oxidative stress and free radical biology (Tsai, Elas, Parasca, Barth, Mailer, Halpern, & Rosen, 2001); (Turner & Rosen, 1986).
Chemical and Physical Studies
The chemical structure and properties of this compound and its derivatives have been extensively studied. For example, Heise et al. (1999) and Balachandran, Lakshmi, & Janaki (2012) provide insights into the spin distribution in nitronylnitroxides and the conformational stability of nitropyridine derivatives, which are essential for developing new materials and understanding their chemical behavior (Heise, Köhler, Mota, Novoa, & C., 1999); (Balachandran, Lakshmi, & Janaki, 2012).
Spin Trapping in Biological Systems
Kamibayashi et al. (2006) and Kao & Rosen (2004) discuss the use of methyl 2-hydroxy-5-nitronicotinate derivatives in spin trapping of radicals in biological systems, highlighting their potential in understanding cellular processes and disease mechanisms (Kamibayashi, Oowada, Kameda, Okada, Inanami, Ohta, Ozawa, Makino, & Kotake, 2006); (Kao & Rosen, 2004).
Photoreactivity and Material Science
Studies such as those by Tanaka, Shima, Kondoh, Igarashi, & Sakurai (2004) explore the photoreactivity of aromatic nitrone derivatives in materials like polymethyl methacrylate, indicating potential applications in material science and optics (Tanaka, Shima, Kondoh, Igarashi, & Sakurai, 2004).
Safety And Hazards
Methyl 2-hydroxy-5-nitronicotinate is classified as an irritant . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should be handled under inert gas and protected from moisture . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMETCUQGSGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-5-nitronicotinate | |
CAS RN |
856579-28-7 |
Source
|
Record name | Methyl 2-hydroxy-5-nitronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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